Preferred Monomer for Cyclic Oligomer Synthesis
In a patented solid-phase method for producing cyclic polyester oligomers, Terephthalic acid mono(2-bromoethyl) ester is specified as a 'particularly preferred' monomer within the broader class of ω-halogenocarboxylic acids [1]. The patent explicitly states that using this specific monomer can achieve a yield of cyclic polyester oligomers of greater than 90% by weight compared to the total weight of monomer used, while also producing a composition with greater than 95% cyclic content and less than 5% linear oligomer contamination [1]. This demonstrates a quantifiable performance advantage for this specific compound in generating high-purity cyclic oligomer mixtures directly.
| Evidence Dimension | Preference and Yield in Cyclic Oligomer Synthesis |
|---|---|
| Target Compound Data | Yield of cyclic polyester oligomers > 90 wt%; Composition purity > 95 wt% cyclic content, < 5 wt% linear oligomers/monomer [1]. |
| Comparator Or Baseline | Generic class of ω-halogenocarboxylic acids (not specifically named, but implied to be less effective). |
| Quantified Difference | The compound is explicitly designated as a 'particularly preferred monomer' to achieve the stated high yield and purity thresholds. |
| Conditions | Solid-phase synthesis on an ion-exchange resin (Amberlyst A-26) in chloroform at reflux [1]. |
Why This Matters
For researchers and process chemists, this validated, high-yielding route to high-purity cyclic oligomers reduces purification burden and increases process efficiency, directly impacting procurement decisions for polymer synthesis.
- [1] Hodge, P., Semlyen, J. A., & Harrison, A. G. (1998). U.S. Patent No. 5,756,644. Washington, DC: U.S. Patent and Trademark Office. View Source
